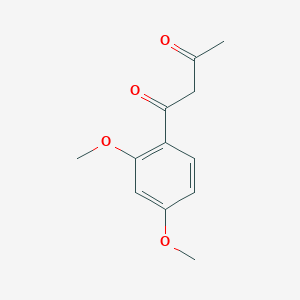

1-(2,4-Dimethoxyphenyl)butane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,4-Dimethoxyphenyl)butane-1,3-dione is a chemical of interest in various fields of chemistry, including heterocyclic and natural product chemistry. It is structurally related to several compounds that have been studied for their molecular structure, synthesis, and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as 1,4-diphenyl substituted butane-1,4-dione, has been achieved through innovative methods. For instance, a photo redox-mediated one-pot synthesis using polyoxometalates as catalysts under UV-light has been demonstrated, which is both economical and scalable . This method involves the tail-to-tail dimerization of styrene followed by oxidation, indicating potential pathways for synthesizing similar compounds like 1-(2,4-Dimethoxyphenyl)butane-1,3-dione.

Molecular Structure Analysis

The molecular structure and conformations of compounds similar to 1-(2,4-Dimethoxyphenyl)butane-1,3-dione have been investigated using techniques such as electron diffraction, quantum mechanical calculations, and X-ray diffraction . For example, the molecular structure of 1,2-dimethoxycyclobutene-3,4-dione has been studied, revealing the existence of two forms with different symmetries and a variety of bond distances and angles . These findings provide insights into the structural aspects that could be relevant for the analysis of 1-(2,4-Dimethoxyphenyl)butane-1,3-dione.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 1-(2,4-Dimethoxyphenyl)butane-1,3-dione has been explored in various studies. For instance, the reaction of 1,2-indanedione with 3,5-dimethoxyaniline leads to multiple products, suggesting a complex reactivity that could also be expected for 1-(2,4-Dimethoxyphenyl)butane-1,3-dione . Understanding these reaction pathways is crucial for the development of new synthetic methods and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(2,4-Dimethoxyphenyl)butane-1,3-dione have been characterized using spectroscopic techniques and crystallography . For example, the crystal and molecular structure of the enol form of 1,1'-diphenyl-2,2'-dithiobis(butane-1,3-dione) has been determined, revealing planar butane-1,3-dione groups and specific dihedral angles . These studies provide valuable data on the physical and chemical behavior of such compounds, which can be extrapolated to 1-(2,4-Dimethoxyphenyl)butane-1,3-dione.

Safety and Hazards

While specific safety and hazard information for 1-(2,4-Dimethoxyphenyl)butane-1,3-dione is not available in the retrieved sources, general precautions should be taken when handling this compound, such as avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

It is known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to participate in various biochemical reactions, including the michael addition of n-heterocycles to chalcones . This reaction can lead to the formation of β-aminocarbonyl derivatives, which are valuable precursors of bioactive compounds .

Result of Action

Similar compounds have been shown to produce a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules

properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)butane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(13)6-11(14)10-5-4-9(15-2)7-12(10)16-3/h4-5,7H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKXFNIJKRGQMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethoxyphenyl)butane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B3019933.png)

![6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3019934.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-one](/img/structure/B3019935.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3019936.png)

![4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B3019937.png)

![6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3019942.png)

![2,5-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3019944.png)

![(3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B3019947.png)

![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)